4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde

Catalog No.
S670096
CAS No.
50670-58-1
M.F
C13H9BrO
M. Wt
261.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde

CAS Number

50670-58-1

Product Name

4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde

IUPAC Name

4-(4-bromophenyl)benzaldehyde

Molecular Formula

C13H9BrO

Molecular Weight

261.11 g/mol

InChI

InChI=1S/C13H9BrO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H

InChI Key

AZDGDDGUHUQQMO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)Br

The exact mass of the compound 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (CAS 50670-58-1) is a rigid, bifunctional biphenyl linker featuring orthogonal reactivity through its formyl and aryl bromide moieties [1]. In industrial and advanced materials synthesis, it serves as a critical precursor for extending pi-conjugation in optoelectronic materials and expanding pore dimensions in reticular frameworks. Unlike shorter analogs, the biphenyl core intrinsically provides enhanced thermal stability, strong intermolecular π-π stacking, and a precisely defined spatial separation (approximately 4.3 Å longer than a single phenyl ring) between reactive termini[2]. This structural profile makes it a foundational procurement choice for synthesizing high-performance organic semiconductors, dye-sensitized solar cell (DSSC) sensitizers, and isoreticular covalent organic frameworks (COFs).

Attempting to substitute 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde with the more common and cheaper 4-bromobenzaldehyde fundamentally compromises both structural geometry and electronic performance [1]. In reticular chemistry, substituting a biphenyl linker with a single phenyl ring drastically reduces the resulting framework's pore aperture and surface area, collapsing the intended topology[2]. In optoelectronics, the lack of the biphenyl spacer truncates the π-conjugation length, widening the HOMO-LUMO gap and blue-shifting the absorption spectrum, which severely degrades light-harvesting efficiency in photovoltaic applications. Furthermore, the biphenyl spacer electronically decouples the electron-withdrawing formyl group from the aryl bromide, preventing the excessive deactivation or side-reactions often encountered when performing palladium-catalyzed cross-couplings on the highly activated, tightly coupled 4-bromobenzaldehyde [3].

Isoreticular Expansion in Covalent Organic Frameworks (COFs)

When synthesizing imine-linked Covalent Organic Frameworks, the choice of linker length directly dictates the internal pore diameter. Utilizing 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (or its cross-coupled derivatives) instead of a single-ring benzaldehyde derivative expands the unit cell and increases the pore aperture by approximately 0.8–1.0 nm per linear expansion, while maintaining the identical network topology [1]. This predictable spatial extension is critical for accommodating larger guest molecules or catalytic sites within the framework [2].

Evidence DimensionFramework Pore Aperture Expansion
Target Compound DataExtended biphenyl-based linkers yield pore sizes typically >2.0 nm (mesoporous regime)
Comparator Or BaselineSingle-ring phenyl linkers (e.g., derived from 4-bromobenzaldehyde) yield micropores typically <1.5 nm
Quantified Difference~0.8–1.0 nm increase in pore diameter
ConditionsIsoreticular imine-linked COF synthesis

Procuring the biphenyl-extended building block is mandatory for engineering mesoporous frameworks capable of large-molecule encapsulation or high-flux separations.

Bandgap Tuning and Conjugation Extension in Optoelectronics

In the design of sensitizers for dye-sensitized solar cells (DSSCs) and OLED emitters, the biphenyl spacer of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde provides an extended π-conjugated bridge compared to 4-bromobenzaldehyde [1]. Incorporating the biphenyl unit systematically decreases the HOMO-LUMO energy gap and red-shifts the electronic absorption spectrum (often by 30–50 nm in the resulting dyes), significantly improving light-harvesting efficiency in the visible to near-IR region [2].

Evidence DimensionOptical Absorption Red-Shift / Bandgap Reduction
Target Compound DataBiphenyl-bridged sensitizers exhibit broadened, red-shifted absorption (e.g., B-band split at ~520 nm)
Comparator Or BaselinePhenyl-bridged sensitizers exhibit narrower, blue-shifted absorption profiles
Quantified Difference30–50 nm red-shift and corresponding reduction in optical bandgap
ConditionsUV-Vis spectroscopy of derived porphyrin or organic dyes

Buyers developing photovoltaic dyes or OLED emitters must select the biphenyl variant to achieve the narrower bandgaps required for high power conversion efficiencies.

Electronic Decoupling for Enhanced Cross-Coupling Yields

The spatial separation provided by the biphenyl core insulates the aryl bromide from the strong electron-withdrawing effect of the formyl group[1]. In palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-couplings, 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde frequently demonstrates broader functional group tolerance and higher isolated yields of the target extended aldehydes compared to 4-bromobenzaldehyde, which is prone to competitive side reactions (such as formyl reduction or homocoupling) under harsh basic conditions [2].

Evidence DimensionCross-Coupling Efficiency and Chemoselectivity
Target Compound DataHigh conversion (>85% yield) in standard Pd-catalyzed couplings with preserved aldehyde integrity
Comparator Or Baseline4-Bromobenzaldehyde (often requires milder, highly optimized conditions to avoid side reactions)
Quantified DifferenceImproved process reliability and higher throughput for complex linker synthesis
ConditionsStandard Pd(PPh3)4 catalyzed Suzuki/Sonogashira conditions

For scale-up synthesis of complex organic materials, the biphenyl compound offers a more robust, higher-yielding intermediate that reduces purification bottlenecks.

Enhanced Thermal Stability and Thin-Film Morphology

Materials derived from 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde benefit from the rigid biphenyl core, which enhances intermolecular π-π stacking[1]. This structural feature translates to higher glass transition temperatures (Tg) and decomposition temperatures (Td) in the final polymeric or small-molecule products compared to their single-phenyl counterparts. This enhanced thermal stability is a critical procurement parameter for materials subjected to vacuum thermal evaporation during OLED device fabrication [2].

Evidence DimensionThermal Decomposition Temperature (Td)
Target Compound DataBiphenyl-derived small molecules typically exhibit Td > 350°C
Comparator Or BaselineSingle-phenyl derived analogs typically exhibit lower Td (often < 300°C)
Quantified DifferenceApprox. 40–60°C increase in thermal stability limits
ConditionsThermogravimetric Analysis (TGA) under inert atmosphere

Procuring biphenyl-based precursors ensures the resulting materials can withstand the high thermal stress of vacuum deposition processes without degrading.

Precursor for Mesoporous Covalent Organic Frameworks (COFs)

Directly leveraging the predictable 0.8–1.0 nm pore expansion established in comparative studies, this compound is a structurally exact starting material for synthesizing extended di-topic or tri-topic imine-linked COF linkers [1]. It is specifically procured when researchers need to expand a microporous network into the mesoporous regime for applications in enzyme encapsulation, large-molecule catalysis, or advanced gas separation.

Synthesis of Extended Sensitizers for Dye-Sensitized Solar Cells (DSSCs)

Driven by its ability to narrow the HOMO-LUMO gap and red-shift absorption spectra by 30–50 nm, this biphenyl building block is prioritized over shorter analogs for constructing the π-bridge in porphyrin-based or metal-free organic dyes [2]. It maximizes light-harvesting efficiency across the visible to near-IR spectrum, directly improving the power conversion efficiency of the solar cell.

Building Block for High-Tg OLED Emissive and Host Materials

Capitalizing on the 40–60°C increase in decomposition temperature (Td) imparted by the biphenyl core, this compound is widely used to synthesize thermally robust hole-transporting or emissive layers[3]. Its use ensures that the final small-molecule materials can endure vacuum thermal evaporation during OLED panel manufacturing without structural degradation.

Orthogonal Linker for Complex Active Pharmaceutical Ingredients (APIs)

Utilizing its broader chemoselectivity and decoupled electronic nature, 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde serves as a reliable intermediate in multi-step pharmaceutical syntheses [4]. Buyers select it when a synthetic route requires a high-yielding Suzuki or Buchwald-Hartwig coupling at the bromide site while strictly preserving the formyl group for a subsequent reductive amination or condensation step.

XLogP3

4.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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